![molecular formula C13H15N3O2 B080561 Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-11-3](/img/structure/B80561.png)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is an organic compound with a molecular formula of C12H14N2O2. It is a crystalline solid with a melting point of 131-133°C. EAPC is a derivative of pyrazole, an aromatic heterocycle with a five-membered ring containing nitrogen and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Nitriles
The compound can be used in the synthesis of nitriles, specifically 4-Cyano Pyrazole and 5-Aminopyrazole derivatives . This process involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium .
Deamination of 5-Aminopyrazole Derivatives
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be used in the deamination of 5-Aminopyrazole derivatives . This process is crucial in the production of certain pharmaceuticals .
NPY5 Antagonist
The compound has been tested as an NPY5 antagonist . NPY5 is a receptor that plays a role in energy homeostasis and is a potential target for obesity treatment .
Antibacterial Agent
The 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivatives, which can be synthesized from Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, have been reported as potent antibacterial agents with a very broad spectrum .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound can be used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis of 5-Amino-1-Heteroaryl-3-Methyl/Aryl-4-Cyanopyrazoles
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be used in the synthesis of 5-amino-1-heteroaryl-3-methyl/aryl-4-cyanopyrazoles . This process involves treating various heteroarylhydrazines with alkylidenemalononitriles .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can exert potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933852 |
Source
|
Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
15001-11-3 |
Source
|
Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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